Pantopon
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Overview
Description
Papaveretum is a pharmaceutical preparation containing a mixture of hydrochloride salts of opium alkaloids. It is composed of morphine hydrochloride, papaverine hydrochloride, and codeine hydrochloride . This compound has been used for its analgesic and antispasmodic properties, primarily in medical settings for the relief of moderate to severe pain and pre-operative sedation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Papaveretum is prepared by combining the hydrochloride salts of its constituent opium alkaloids. The preparation involves the following steps:
Morphine Hydrochloride: Morphine is extracted from opium and then converted to its hydrochloride salt by reacting with hydrochloric acid.
Papaverine Hydrochloride: Papaverine is also extracted from opium and converted to its hydrochloride salt using hydrochloric acid.
Codeine Hydrochloride: Codeine, another opium alkaloid, is similarly converted to its hydrochloride salt.
These hydrochloride salts are then mixed in specific proportions to form papaveretum .
Industrial Production Methods
In industrial settings, the production of papaveretum involves large-scale extraction and purification of the opium alkaloids, followed by their conversion to hydrochloride salts. The process is carefully controlled to ensure the correct proportions of each component, as defined by the British Pharmacopoeia .
Chemical Reactions Analysis
Types of Reactions
Papaveretum undergoes various chemical reactions, including:
Oxidation: The alkaloids in papaveretum can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the alkaloids to their reduced forms.
Substitution: The alkaloids can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of morphine can lead to the formation of morphinone, while reduction can produce dihydromorphine .
Scientific Research Applications
Papaveretum has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of opium alkaloids.
Biology: Papaveretum is used in biological research to study the effects of opium alkaloids on various biological systems.
Medicine: It is used in clinical research to evaluate its efficacy and safety in pain management and pre-operative sedation.
Mechanism of Action
Papaveretum exerts its effects through the combined actions of its constituent alkaloids:
Morphine: Acts on the central nervous system by binding to opioid receptors, leading to analgesia and sedation.
Papaverine: Acts as a smooth muscle relaxant by inhibiting phosphodiesterase and affecting calcium channels.
Codeine: Also acts on opioid receptors, providing additional analgesic effects.
These actions result in the overall analgesic and antispasmodic effects of papaveretum .
Comparison with Similar Compounds
Papaveretum is unique due to its combination of multiple opium alkaloids. Similar compounds include:
Morphine: A single-component opioid analgesic.
Codeine: Another single-component opioid analgesic.
Papaverine: A single-component antispasmodic.
Compared to these single-component compounds, papaveretum provides a broader range of effects due to the combined actions of its constituents .
Properties
CAS No. |
8002-76-4 |
---|---|
Molecular Formula |
C55H64Cl3N3O10 |
Molecular Weight |
1033.5 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;trihydrochloride |
InChI |
InChI=1S/C20H21NO4.C18H21NO3.C17H19NO3.3ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;/h5-8,10-12H,9H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;3*1H/t;11-,12+,13-,17-,18-;10-,11+,13-,16-,17-;;;/m.00.../s1 |
InChI Key |
LGFMXOTUSSVQJV-NEYUFSEYSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl |
Origin of Product |
United States |
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